molecular formula C15H16FNO5 B1371574 Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate CAS No. 886362-60-3

Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate

Cat. No.: B1371574
CAS No.: 886362-60-3
M. Wt: 309.29 g/mol
InChI Key: LCWQGJQRFTXUSX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate is a chemical compound that belongs to the class of oxazinanes This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a dioxo-oxazinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-2,6-dioxo-1,3-oxazinane-3-carboxylate with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate
  • Tert-butyl 4-(4-bromophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate
  • Tert-butyl 4-(4-methylphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate

Uniqueness

Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO5/c1-15(2,3)22-14(20)17-11(8-12(18)21-13(17)19)9-4-6-10(16)7-5-9/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWQGJQRFTXUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC(=O)OC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661444
Record name tert-Butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-60-3
Record name 1,1-Dimethylethyl 4-(4-fluorophenyl)dihydro-2,6-dioxo-2H-1,3-oxazine-3(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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